(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN6O/c25-18-7-9-19(10-8-18)32-23(17-4-3-11-27-16-17)22(28-29-32)24(33)31-14-12-30(13-15-31)21-6-2-1-5-20(21)26/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTXLQWWGOUIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClFN5O |
| Molecular Weight | 421.86 g/mol |
| LogP | 3.2003 |
| Polar Surface Area | 59.311 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties. The presence of chlorophenyl and fluorophenyl groups enhances its lipophilicity and biological interactions.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant activity against various pathogens:
- Antifungal Activity : Compounds similar to the target compound have shown effective inhibition against fungi such as Candida albicans and Aspergillus fumigatus. For instance, a related triazole demonstrated a minimum inhibitory concentration (MIC) of 0.0156–0.5 μg/mL against ten fungal strains .
- Antibacterial Activity : Triazoles have also been reported to possess antibacterial properties. A study found that certain triazole derivatives exhibited MIC values ranging from 0.125–8 μg/mL against Staphylococcus aureus, Escherichia coli, and other Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively researched. The target compound's structure suggests possible interactions with cancer cell signaling pathways:
- Cell Line Studies : In vitro studies on related triazole compounds have shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others, with IC50 values indicating significant antiproliferative activity .
- Mechanism of Action : Triazoles may exert their anticancer effects through the inhibition of key enzymes involved in tumor growth and proliferation, such as histone deacetylases (HDAC) and carbonic anhydrases (CA) .
Structure-Activity Relationship (SAR)
The SAR of triazole compounds indicates that modifications to the triazole ring and substituents significantly affect biological activity:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings appears to enhance antimicrobial activity, while larger alkyl chains may reduce potency .
- Hybrid Compounds : Recent studies have explored hybrid compounds combining triazoles with other pharmacophores, leading to improved biological profiles against resistant bacterial strains .
Case Study 1: Antifungal Efficacy
A recent study evaluated a series of triazole derivatives for antifungal activity against clinical isolates of Candida species. The most potent compound showed an MIC of 0.031 μg/mL, significantly outperforming standard antifungal agents like fluconazole .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of a triazole derivative in breast cancer models. Results indicated that the compound induced apoptosis in MCF-7 cells via mitochondrial pathways, with IC50 values around 15 μM .
Scientific Research Applications
Antiviral Activity
Recent studies have shown that triazole derivatives exhibit significant antiviral properties. For instance, research on compounds similar to (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has indicated their potential in inhibiting viral replication.
Case Study: Inhibition of SARS-CoV-2
A study evaluated the inhibitory effects of various triazole derivatives on the main protease of SARS-CoV-2. The results demonstrated that compounds with similar structures exhibited promising activity:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 6h | 3.16 | Potent |
| 6q | 5.08 | Moderate |
| 6m | 7.55 | Moderate |
These compounds showed significant inhibition of viral replication at concentrations as low as 10 μM, highlighting their therapeutic potential against COVID-19.
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study: Anticancer Effects
A study reported that a related triazole compound demonstrated cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Agricultural Applications
The compound's biological activity extends to agricultural applications as well. Triazole derivatives have been studied for their fungicidal properties and effectiveness in controlling plant pathogens.
Case Study: Fungicidal Activity
Research has shown that triazole compounds can inhibit the growth of various fungal pathogens affecting crops:
| Pathogen | Inhibition (%) |
|---|---|
| Fusarium spp. | 85 |
| Botrytis cinerea | 90 |
| Alternaria spp. | 80 |
This antifungal activity positions triazoles as valuable components in agricultural fungicides.
Material Science Applications
Beyond biological applications, triazole compounds are also being explored in material science for their ability to form coordination complexes with metals, which can be utilized in catalysis and sensor development.
Case Study: Coordination Chemistry
The ability of triazoles to coordinate with metal ions has been investigated for developing new catalysts in organic synthesis:
| Metal Ion | Catalytic Activity |
|---|---|
| Cu(I) | High |
| Ag(I) | Moderate |
| Zn(II) | Low |
These findings highlight the potential of triazole derivatives in advancing catalytic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the provided evidence:
Key Structural and Functional Insights:
Triazole Core Variations: The target compound’s 1,2,3-triazole core (vs. 1,2,4-triazole in ) may influence hydrogen-bonding interactions with biological targets. The pyridin-3-yl group (meta-substituted pyridine) in the target compound differs from pyridin-4-yl (para-substituted) in , which could alter π-π stacking or steric interactions .
Piperazine Substituents: The 2-fluorophenyl group on the target’s piperazine contrasts with the 4-fluorophenyl in . Arylpiperazines (e.g., 4-(trifluoromethyl)phenyl in ) generally exhibit higher receptor affinity than alkylpiperazines (e.g., 4-methylpiperazine in ) due to enhanced hydrophobic interactions .
Functional Group Impact: The methanone bridge in the target compound (vs. Trifluoromethyl groups () enhance metabolic stability but may increase molecular weight and reduce solubility compared to the target’s simpler fluorophenyl group .
Research Findings and Implications
Target Compound Advantages :
- Limitations vs. Analogs: Lack of trifluoromethyl or electron-withdrawing groups (cf. ) may reduce potency against enzymes requiring strong electronic interactions. No direct activity data are available for the target compound; inferences are based on structural analogs.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for its purity?
The synthesis typically involves multi-step protocols, including:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, with rigorous control of temperature (60–80°C) and nitrogen atmosphere to avoid side reactions .
- Piperazine Coupling : Amide bond formation between the triazole intermediate and 4-(2-fluorophenyl)piperazine using coupling agents like HATU or DCC, with DMAP as a catalyst. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures >95% purity .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the gold standard for confirming molecular configuration. Key steps include:
- Crystallization : Slow vapor diffusion using dichloromethane/hexane mixtures to grow single crystals .
- Data Collection : Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are analyzed using synchrotron radiation or laboratory diffractometers .
- Validation : Hydrogen bonding networks (e.g., N–H···O interactions) and π-π stacking between aromatic rings are quantified using software like SHELXL .
Q. What storage conditions are recommended to ensure stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) in tightly sealed containers to avoid hydrolysis of the triazole or amide bonds .
- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays, avoiding repeated freeze-thaw cycles .
Q. What preliminary biological screening methods are recommended?
- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-labeled antagonists) to assess affinity for serotonin or dopamine receptors, given the piperazine moiety’s pharmacophoric relevance .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Positive controls (e.g., doxorubicin) and dose-response curves (1 nM–100 µM) are essential .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and reduce side products?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) systematically. For example, reducing Cu(I) catalyst from 10 mol% to 5 mol% decreases copper residues without compromising triazole yield .
- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation (e.g., azide intermediates) and terminate reactions at >90% conversion .
- Side-Product Mitigation : Introduce scavenger resins (e.g., QuadraSil™) to remove excess reagents during workup .
Q. How to resolve contradictions between computational binding predictions and experimental assays?
- Orthogonal Validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to measure real-time binding kinetics. Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .
- Cofactor Considerations : Test assays under physiological redox conditions (e.g., glutathione presence) to account for metabolic stability .
Q. What strategies establish structure-activity relationships (SAR) for triazole and piperazine modifications?
- Fragment Replacement : Synthesize analogs with substituted triazoles (e.g., 4-nitropyrazole) or fluorophenyl-piperazine variants. Compare logP (HPLC) and EC₅₀ values to correlate hydrophobicity with activity .
- Crystallographic SAR : Overlay X-ray structures of analogs to identify critical hydrogen bonds (e.g., triazole-N···receptor interactions) .
Q. Which computational methods model interactions with biological targets?
- MD Simulations : Use GROMACS or AMBER to simulate ligand-receptor dynamics over 100 ns, focusing on binding pocket stability .
- QM/MM Hybrids : Combine DFT (B3LYP/6-31G*) for ligand optimization with molecular mechanics for protein flexibility .
Q. How to develop high-throughput analytical methods for quantification in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
